1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Overview
Description
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a dichlorophenyl group, a methoxynaphthyl group, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 4 positions. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
Synthesis of the Methoxynaphthyl Intermediate: The methoxynaphthyl group is synthesized by methoxylation of naphthalene derivatives. This step often involves the use of methanol and a catalyst such as sulfuric acid.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the methoxynaphthyl intermediate in the presence of a sulfonylating agent such as sulfonyl chloride. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is unique due to the presence of both dichlorophenyl and methoxynaphthyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-8-9-21(17-5-3-2-4-16(17)20)29(26,27)25-12-10-24(11-13-25)15-6-7-18(22)19(23)14-15/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZDOHSFRUOWSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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